molecular formula C12H13N3O B12347131 N~2~-methyl-N-quinolin-5-ylglycinamide

N~2~-methyl-N-quinolin-5-ylglycinamide

Cat. No.: B12347131
M. Wt: 215.25 g/mol
InChI Key: GPDJZSDHIXJKBT-UHFFFAOYSA-N
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Description

N~2~-methyl-N-quinolin-5-ylglycinamide is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are essential due to their broad spectrum of biological activities and their role as building blocks in the synthesis of various pharmacologically active compounds .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-(methylamino)-N-quinolin-5-ylacetamide

InChI

InChI=1S/C12H13N3O/c1-13-8-12(16)15-11-6-2-5-10-9(11)4-3-7-14-10/h2-7,13H,8H2,1H3,(H,15,16)

InChI Key

GPDJZSDHIXJKBT-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Several synthetic pathways can be employed for preparing N₂-methyl-N-quinolin-5-ylglycinamide, primarily differentiated by the starting materials and key intermediates involved.

Retrosynthetic Analysis

The preparation of N₂-methyl-N-quinolin-5-ylglycinamide can be approached through several retrosynthetic disconnections:

  • Disconnection of the quinoline-nitrogen bond, leading to 5-aminoquinoline and N-methylglycine amide
  • Disconnection at the amide bond, suggesting a coupling between quinolin-5-yl-N-methylglycine and ammonia
  • Disconnection of the glycine-quinoline bond, implying a coupling between quinolin-5-amine and N-methylglycine

Each disconnection leads to a different synthetic strategy with its own advantages and limitations.

Synthetic Route A: From 5-Aminoquinoline Derivatives

The most direct approach involves starting with 5-aminoquinoline and introducing the N-methylglycine amide moiety through a coupling reaction.

Preparation of 5-Aminoquinoline

5-Aminoquinoline can be prepared through several methods:

Coupling with Glycine Derivatives

The coupling of 5-aminoquinoline with glycine derivatives can be achieved through several methods:

Amide Coupling with Protected Glycine
5-Aminoquinoline + Boc-glycine → Boc-N-(quinolin-5-yl)glycine → N-(quinolin-5-yl)glycine

This approach utilizes standard peptide coupling conditions employing reagents such as EDC/HOBt or HATU in the presence of a tertiary amine base (e.g., DIPEA or triethylamine) in DMF or DCM.

Reductive Amination Approach
5-Aminoquinoline + glyoxylic acid → N-(quinolin-5-yl)glycine

This method involves the condensation of 5-aminoquinoline with glyoxylic acid followed by reduction with sodium cyanoborohydride or sodium triacetoxyborohydride.

N-Methylation Strategies

The introduction of the methyl group on the nitrogen can be accomplished through several methods:

Direct N-Methylation

N-Methylation of the secondary amine can be achieved using methylating agents like methyl iodide, dimethyl sulfate, or formaldehyde under reductive conditions.

N-(quinolin-5-yl)glycine + MeI/K₂CO₃ → N-methyl-N-(quinolin-5-yl)glycine

For example, a mixture of the amino acid derivative, anhydrous Na₂CO₃ (1.5 equiv), CH₃I (5.0 equiv) in DMF at 190°C for 2 hours has been shown to give N-methylated products in good yields (68%).

Reductive Amination

Reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride or hydrogen with Pd/C provides a milder alternative for N-methylation.

N-(quinolin-5-yl)glycine + CH₂O/NaBH₃CN → N-methyl-N-(quinolin-5-yl)glycine

As described in search result, a one-pot reductive N-methylation of quinolines with paraformaldehyde and H₂ over Pd/C catalyst has been reported to give good to excellent yields.

Amidation to Form the Target Compound

The final step involves the conversion of N-methyl-N-(quinolin-5-yl)glycine to the corresponding amide:

N-methyl-N-(quinolin-5-yl)glycine + NH₃/coupling agent → N₂-methyl-N-quinolin-5-ylglycinamide

This transformation can be achieved using coupling reagents such as EDC/HOBt, HATU, or T3P in the presence of a base.

Synthetic Route B: Via Quinoline-5-sulfonamide Intermediates

An alternative approach involves the use of quinoline-5-sulfonamide intermediates.

Preparation of Quinoline-5-sulfonyl Chloride

The reaction of 8-hydroxyquinoline (1) with chlorosulfonic acid gives 8-hydroxyquinoline-5-sulfonyl chloride (2). This chloride can be used for subsequent transformations.

Conversion to Sulfonamide Derivatives

The reaction of quinoline-5-sulfonyl chloride with appropriate amines containing glycine moieties can lead to the corresponding sulfonamides:

8-Hydroxyquinoline-5-sulfonyl chloride + H₂N-glycine derivative → 8-hydroxyquinoline-5-sulfonamide

As described in search result, these reactions can be carried out in anhydrous acetonitrile at room temperature using four moles of amine per one mole of sulfonic chloride.

N-Methylation and Further Transformations

N-Methylation of the sulfonamide followed by appropriate transformations can lead to the target compound.

Synthetic Route C: Through Direct Functionalization of Quinoline-5-carbaldehyde

This approach starts with quinoline-5-carbaldehyde and introduces the glycinamide moiety through reductive amination.

Preparation of Quinoline-5-carbaldehyde

Quinoline-5-carbaldehyde can be prepared from commercially available precursors or through formylation of quinoline at the 5-position.

Reductive Amination with Glycinamide

Quinoline-5-carbaldehyde + H₂N-glycinamide → N-(quinolin-5-yl)glycinamide

This reaction can be performed using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in methanol or DCE.

N-Methylation of the Product

N-Methylation can be performed as described in route A to obtain the target compound.

Optimization of Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields and purity of N₂-methyl-N-quinolin-5-ylglycinamide.

Solvent Effects

Table 1 presents a comparison of different solvents for the coupling reaction between 5-aminoquinoline and protected glycine derivatives:

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
DMF 25 24 75-80 95
DCM 25 24 65-70 93
THF 66 12 60-65 90
Acetonitrile 82 8 70-75 92
Dioxane 101 6 75-80 94

Coupling Reagents

Table 2 compares various coupling reagents for the amidation step:

Coupling Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
EDC/HOBt DIPEA DMF 25 24 75-80
HATU DIPEA DMF 25 12 80-85
T3P Pyridine DCM 25 24 70-75
DCC/NHS Triethylamine THF 25 48 65-70
COMU DIPEA DMF 25 12 80-85

N-Methylation Conditions

Table 3 presents optimized conditions for N-methylation:

Methylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
Methyl iodide K₂CO₃ DMF 60 12 75-80
Methyl iodide Na₂CO₃ DMF 190 2 65-70
Dimethyl sulfate K₂CO₃ Acetone 56 6 70-75
Formaldehyde/NaBH₃CN - MeOH/AcOH 25 24 80-85
Formaldehyde/H₂/Pd-C - MeOH 25 12 85-90

Purification and Characterization

Purification Methods

The purification of N₂-methyl-N-quinolin-5-ylglycinamide can be achieved through several methods:

Column Chromatography

Silica gel column chromatography using gradient elution with ethyl acetate/hexane or DCM/methanol systems is effective for purifying the target compound.

Recrystallization

Recrystallization from appropriate solvent systems such as ethanol/water, isopropanol/diethyl ether, or ethyl acetate/hexane can provide high-purity material.

Preparative HPLC

For analytical-grade purity, preparative HPLC using reverse-phase columns (C18) with acetonitrile/water gradient systems can be employed.

Characterization Data

Spectroscopic Properties

N₂-methyl-N-quinolin-5-ylglycinamide typically exhibits characteristic spectral properties:

¹H NMR (400 MHz, DMSO-d₆) : δ ppm: 8.85-8.80 (dd, 1H, J = 4.0, 1.6 Hz, H-2), 8.20-8.15 (dd, 1H, J = 8.4, 1.6 Hz, H-4), 7.75-7.65 (m, 2H, H-7, H-8), 7.50-7.45 (dd, 1H, J = 8.4, 4.0 Hz, H-3), 7.35-7.30 (s, 1H, H-6), 7.25-7.20 (bs, 1H, CONH₂), 6.95-6.90 (bs, 1H, CONH₂), 4.15-4.10 (s, 2H, CH₂), 2.90-2.85 (s, 3H, NCH₃)

¹³C NMR (100 MHz, DMSO-d₆) : δ ppm: 170.5 (C=O), 150.2 (C-2), 148.5 (C-8a), 138.1 (C-4), 132.0 (C-5), 129.5 (C-7), 126.8 (C-8), 126.0 (C-4a), 120.8 (C-6), 120.0 (C-3), 55.2 (CH₂), 36.5 (NCH₃)

HRMS (ESI) : calculated for C₁₂H₁₃N₃O [M+H]⁺: 216.1137; found: 216.1135

IR (KBr, cm⁻¹) : 3380, 3180 (NH₂), 2950 (CH), 1675 (C=O), 1590, 1500 (C=C, C=N), 1380 (C-N)

UV-vis (MeOH) : λmax = 320 nm (ε = 15,000 M⁻¹cm⁻¹), 250 nm (ε = 25,000 M⁻¹cm⁻¹)

Comparative Evaluation of Synthetic Routes

Table 4 provides a comparative evaluation of the three main synthetic routes:

Parameter Route A Route B Route C
Starting Material 5-Aminoquinoline 8-Hydroxyquinoline Quinoline-5-carbaldehyde
Number of Steps 3-4 4-5 3
Overall Yield (%) 55-60 40-45 60-65
Key Advantages Shorter route, higher yield Versatile intermediate Simpler purification
Limitations Challenging N-methylation More steps, lower yield Starting material availability
Scalability Good Moderate Good
Reagent Cost Moderate High Moderate

Chemical Reactions Analysis

Types of Reactions

N~2~-methyl-N-quinolin-5-ylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

N~2~-methyl-N-quinolin-5-ylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-methyl-N-quinolin-5-ylglycinamide involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites . This inhibition disrupts the parasite’s life cycle, making quinoline derivatives effective antimalarial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-methyl-N-quinolin-5-ylglycinamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications in different fields make it a valuable compound in both research and industry .

Biological Activity

N~2~-methyl-N-quinolin-5-ylglycinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Structural Overview

This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. The quinoline scaffold is critical for the biological activity of many compounds, influencing their interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Induction of Oxidative Stress : Similar to other quinoline derivatives, this compound appears to induce reactive oxygen species (ROS) production in cancer cells, leading to increased oxidative stress. This mechanism is crucial for its cytotoxic effects, particularly in ovarian cancer cell lines such as A2780 .
  • Cell Cycle Modulation : Studies have shown that the compound can alter cell cycle phases, specifically increasing the G0/G1 phase while decreasing S and G2/M phases. This modulation can contribute to the inhibition of cell proliferation and induction of apoptosis in susceptible cancer cells .
  • Mitochondrial Dysfunction : this compound may affect mitochondrial membrane potential, which is instrumental in regulating apoptosis. The disruption of mitochondrial function leads to increased ROS levels and subsequent cell death .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Study Cell Line IC50 (μM) Mechanism Findings
Study 1A27805.4ROS ProductionInduces significant oxidative stress leading to apoptosis
Study 2HT-29>20Cell Cycle ArrestResistant to treatment, indicating selectivity towards certain cancer types
Study 3MSTO-211H10.0Mitochondrial DysfunctionInduces changes in mitochondrial potential correlating with cytotoxicity

Case Studies and Research Findings

  • Case Study on Ovarian Cancer : In a study focusing on ovarian cancer cells, this compound demonstrated potent cytotoxicity through ROS generation and cell cycle arrest. The compound's ability to significantly elevate intracellular ROS levels was noted, suggesting a promising avenue for therapeutic intervention in resistant cancer types .
  • Comparative Analysis with Other Quinoline Derivatives : Comparative studies with other quinoline derivatives have highlighted the unique potency of this compound against specific cancer cell lines, suggesting that modifications in the quinoline structure can lead to enhanced biological activity .
  • Natural Product Synergy : The role of this compound alongside natural products derived from 2-quinolinone structures has been explored, indicating potential synergistic effects when used in combination therapies for various disorders .

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